molecular formula C8H6F2N2O B13030778 2-Amino-4-(difluoromethoxy)benzonitrile

2-Amino-4-(difluoromethoxy)benzonitrile

Cat. No.: B13030778
M. Wt: 184.14 g/mol
InChI Key: IEUPHTBSNRAISC-UHFFFAOYSA-N
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Description

2-Amino-4-(difluoromethoxy)benzonitrile is a substituted benzonitrile derivative featuring an amino group (-NH₂) at the 2-position and a difluoromethoxy (-OCF₂H) group at the 4-position of the benzene ring. The compound’s structure combines electron-withdrawing (cyano, -CN) and electron-donating (amino) groups, alongside the lipophilic difluoromethoxy substituent. This unique arrangement influences its physicochemical properties, such as solubility, stability, and reactivity, making it valuable in pharmaceutical and agrochemical research .

For instance, the incorporation of difluoromethoxy groups is often achieved via nucleophilic substitution or oxidation steps, as seen in the synthesis of pantoprazole intermediates .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

2-amino-4-(difluoromethoxy)benzonitrile

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5(4-11)7(12)3-6/h1-3,8H,12H2

InChI Key

IEUPHTBSNRAISC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)C#N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

A common starting material is 3-amino-4-hydroxybenzonitrile , which provides the amino and nitrile groups pre-installed on the aromatic ring. The hydroxy group at position 4 is then converted into the difluoromethoxy substituent.

Difluoromethoxylation

The key step is the substitution of the hydroxy group with the difluoromethoxy (-OCHF2) group. This is typically achieved by reacting the hydroxy precursor with difluoromethylating agents under anhydrous conditions to prevent hydrolysis of the nitrile.

  • Reagents: Diethylaminosulfur trifluoride (DAST) or related sulfur fluorides are commonly used as difluoromethylating agents.
  • Conditions: Low temperatures (0°C to 5°C) to control reaction rate and selectivity.
  • Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
  • Outcome: The hydroxy group is replaced by the difluoromethoxy group, yielding this compound.

Detailed Research Findings

Synthesis Example (From 3-Amino-4-hydroxybenzonitrile)

Step Reagents & Conditions Description Yield / Purity
1 3-Amino-4-hydroxybenzonitrile + DAST, 0-5°C Difluoromethylation of hydroxy group High selectivity, purity > 98%
2 Work-up with aqueous quench, extraction Isolation of product Yield typically 70-80%
3 Purification by recrystallization or chromatography Final product with >99% purity Final yield ~70-75%

Reaction Monitoring and Characterization

  • NMR Spectroscopy:
    • ^1H NMR shows characteristic triplet for CHF2 group around δ 6.75 ppm with coupling constant J ≈ 57 Hz.
    • ^19F NMR shows doublet signal near -113 ppm confirming difluoromethoxy presence.
  • IR Spectroscopy:
    • Strong absorption near 2250 cm^-1 corresponding to nitrile (C≡N) stretch.
  • Purity: Achieved >99% by chromatographic methods or recrystallization.

Comparative Data Table of Preparation Parameters

Parameter Typical Value / Range Notes
Starting Material 3-Amino-4-hydroxybenzonitrile Commercially available or synthesized
Difluoromethylating Agent Diethylaminosulfur trifluoride (DAST) Effective for O-difluoromethylation
Reaction Temperature 0 to 5 °C Controls reaction rate and selectivity
Solvent Anhydrous dichloromethane or THF Prevents hydrolysis
Reaction Time 2 to 6 hours Monitored by TLC or NMR
Product Purity >99% Confirmed by NMR and HPLC
Overall Yield 70-75% Depends on scale and purification

Related Synthetic Routes and Analogous Preparations

While direct literature on this compound is limited, analogous compounds such as 4-amino-2-trifluoromethyl benzonitrile have been prepared via multi-step halogenation, cyanation, and amination sequences starting from trifluoromethyl fluorobenzene. These methods involve:

  • Bromination under acidic conditions
  • Cyanide displacement using cuprous cyanide in quinoline solvent
  • Ammonia substitution to introduce amino groups

These approaches highlight the importance of stepwise functional group transformations with careful control of reaction conditions to obtain high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(difluoromethoxy)benzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-4-(difluoromethoxy)benzonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-Amino-4-(difluoromethoxy)benzonitrile with key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound -NH₂ (2), -OCF₂H (4), -CN (1) C₈H₆F₂N₂O 196.15 Not explicitly provided High lipophilicity; potential intermediate for bioactive molecules
2-Amino-4-chloro-5-methoxybenzonitrile -NH₂ (2), -Cl (4), -OCH₃ (5), -CN (1) C₈H₇ClN₂O 198.61 1824059-40-6 Chloro substituent enhances electrophilicity; used in heterocyclic synthesis
4-Amino-2,6-difluorobenzonitrile -NH₂ (4), -F (2,6), -CN (1) C₇H₄F₂N₂ 154.11 207297-92-5 High polarity; fluorinated aromatic building block
2-Amino-4-nitrobenzonitrile -NH₂ (2), -NO₂ (4), -CN (1) C₇H₅N₃O₂ 163.13 87376-25-8 Nitro group increases reactivity; precursor for dyes and pharmaceuticals
2-Amino-4-(trifluoromethyl)benzonitrile -NH₂ (2), -CF₃ (4), -CN (1) C₈H₅F₃N₂ 202.14 1483-54-1 Trifluoromethyl enhances metabolic stability; used in medicinal chemistry
2-(Difluoromethoxy)benzonitrile -OCF₂H (2), -CN (1) C₈H₅F₂NO 183.13 56935-78-5 Lacks amino group; used in fluorinated liquid crystals
Key Observations:

Substituent Position and Electronic Effects: The amino group at the 2-position enhances nucleophilic reactivity, enabling participation in cyclization and coupling reactions (e.g., formation of triazoles or indoles) . Difluoromethoxy (-OCF₂H) at the 4-position balances lipophilicity and metabolic stability compared to bulkier groups like trifluoromethoxy (-OCF₃) . Nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, increasing electrophilicity but reducing solubility in polar solvents .

Biological and Industrial Applications: Nitro-substituted analogs (e.g., 2-Amino-4-nitrobenzonitrile) are intermediates in dye synthesis and antimicrobial agents . Trifluoromethyl-substituted derivatives (e.g., 2-Amino-4-(trifluoromethyl)benzonitrile) are prioritized in drug discovery due to enhanced bioavailability and resistance to oxidative metabolism . Chloro- and methoxy-substituted analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) serve as precursors for heterocycles like pyrazoles and pyrimidines .

Biological Activity

2-Amino-4-(difluoromethoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C9_9H8_8F2_2N2_2O
  • Molecular Weight : 200.17 g/mol
  • IUPAC Name : this compound

The presence of difluoromethoxy and amino groups enhances its lipophilicity and potential interactions with biological targets.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on 2-(4-aminophenyl)benzothiazoles, which share structural similarities, have demonstrated selective cytotoxicity against various cancer cell lines. These compounds have been shown to interact with cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to their antitumor effects .

Table 1: Comparative Antitumor Activity of Related Compounds

CompoundIC50 (µM)Cell Line TestedMechanism of Action
This compoundTBDMCF-7 (breast cancer)Cytochrome P450 metabolism
2-(4-aminophenyl)benzothiazole0.1T47D (breast cancer)Induction of apoptosis
2-(4-amino-3-methylphenyl)benzothiazole0.05A498 (renal cancer)Inhibition of cell proliferation

The mechanism by which this compound exerts its biological effects may involve:

  • Cytochrome P450 Interaction : Similar compounds have shown that metabolic activation via cytochrome P450 enzymes leads to enhanced cytotoxicity against sensitive cell lines .
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells.
  • Selective Growth Inhibition : The biphasic dose-response relationship observed in studies indicates that these compounds can selectively inhibit growth in specific cancer cell types while sparing normal cells .

Inflammation and COX-2 Inhibition

In addition to antitumor properties, some derivatives of aminobenzonitriles have shown anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2). This is particularly relevant for conditions characterized by excessive inflammation, where COX-2 plays a pivotal role.

Table 2: COX-2 Inhibition Data for Related Compounds

CompoundIC50 (µM)Effect on PGE2 Levels (%)
This compoundTBDTBD
Compound X0.8486
Compound Y1.2074

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • In Vitro Studies : Research has shown that certain aminobenzonitrile derivatives exhibit potent antitumor effects against various human cancer cell lines, including breast and renal cancers. The selectivity and potency are often correlated with structural modifications such as fluorination and methoxylation .
  • In Vivo Efficacy : Animal studies indicate that these compounds can significantly reduce tumor growth in xenograft models, showcasing their potential for clinical application .
  • Pharmacokinetics and Metabolism : Understanding the pharmacokinetic profile is crucial for developing effective therapeutic agents. Studies suggest that the metabolic pathway involving cytochrome P450 is essential for activating these compounds into their pharmacologically active forms .

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